

Technical Guide: Pteronic Acid NHS Ester

Mechanism of Action

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Compound of Interest

Compound Name: Pteronic Acid NHS Ester

CAS No.: 1608089-22-0

Cat. No.: B1145617

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Executive Summary

Pteronic Acid NHS Ester is a specialized heterobifunctional linker used primarily in the development of Ligand-Targeted Therapeutics (LTTs) and Radioimmunoconjugates. Structurally, it consists of the pteronate core (the high-affinity binding fragment of folic acid) activated by an N-hydroxysuccinimide (NHS) ester.

Its primary utility lies in its ability to target the Folate Receptor alpha (FR

), which is significantly overexpressed in epithelial cancers (ovarian, lung, breast) while maintaining a distinct pharmacokinetic profile compared to full-length folic acid conjugates. Specifically, pteronate-based conjugates often demonstrate reduced renal retention, a critical parameter for minimizing nephrotoxicity in radionuclide therapy.^[1]

The Chemical Mechanism: Amine-Reactive Conjugation^[1]

The core utility of **Pteronic Acid NHS Ester** is its reactivity toward primary amines (

), typically found on lysine residues of proteins, the N-terminus of peptides, or amino-functionalized nanoparticles.

Reaction Kinetics and Thermodynamics

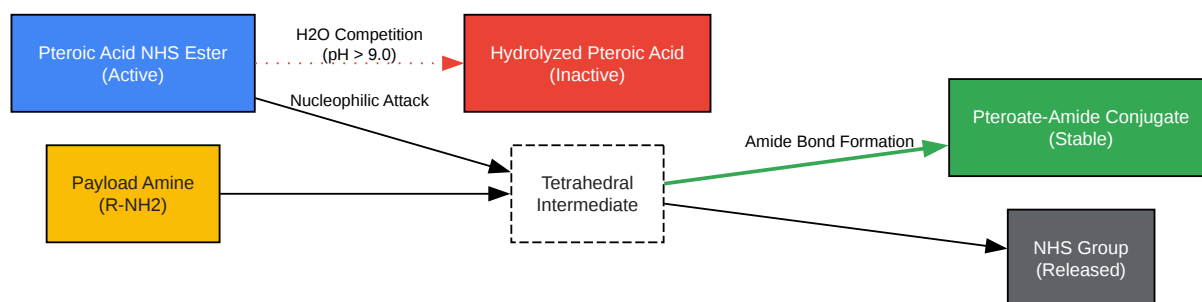
The mechanism follows a nucleophilic acyl substitution. The reaction is driven by the formation of a stable amide bond and the release of the NHS leaving group.[2]

- Nucleophilic Attack: The unprotonated primary amine () attacks the electron-deficient carbonyl carbon of the NHS ester.
- Intermediate Formation: A tetrahedral intermediate is transiently formed.[1]
- Elimination: The NHS group is eliminated as N-hydroxysuccinimide, resulting in a stable amide linkage between the pteroyl moiety and the payload.

Critical Constraint (Hydrolysis): In aqueous environments, water competes as a nucleophile. Hydrolysis of the NHS ester yields the non-reactive carboxylic acid (Pteroyl Acid). This reaction is pH-dependent; high pH accelerates both conjugation and hydrolysis.[1][3][4]

Visualization: Conjugation Pathway

The following diagram illustrates the competitive kinetics between successful conjugation and hydrolysis.



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Figure 1: Reaction scheme showing the competition between amide bond formation (green path) and hydrolysis (red path).[1]

The Biological Mechanism: Receptor-Mediated Endocytosis[1][5][6][7]

Upon conjugation, the pteroate moiety serves as the "homing beacon." Its mechanism of action in vivo is defined by high-affinity binding to the Folate Receptor (FR).

Receptor Binding Dynamics

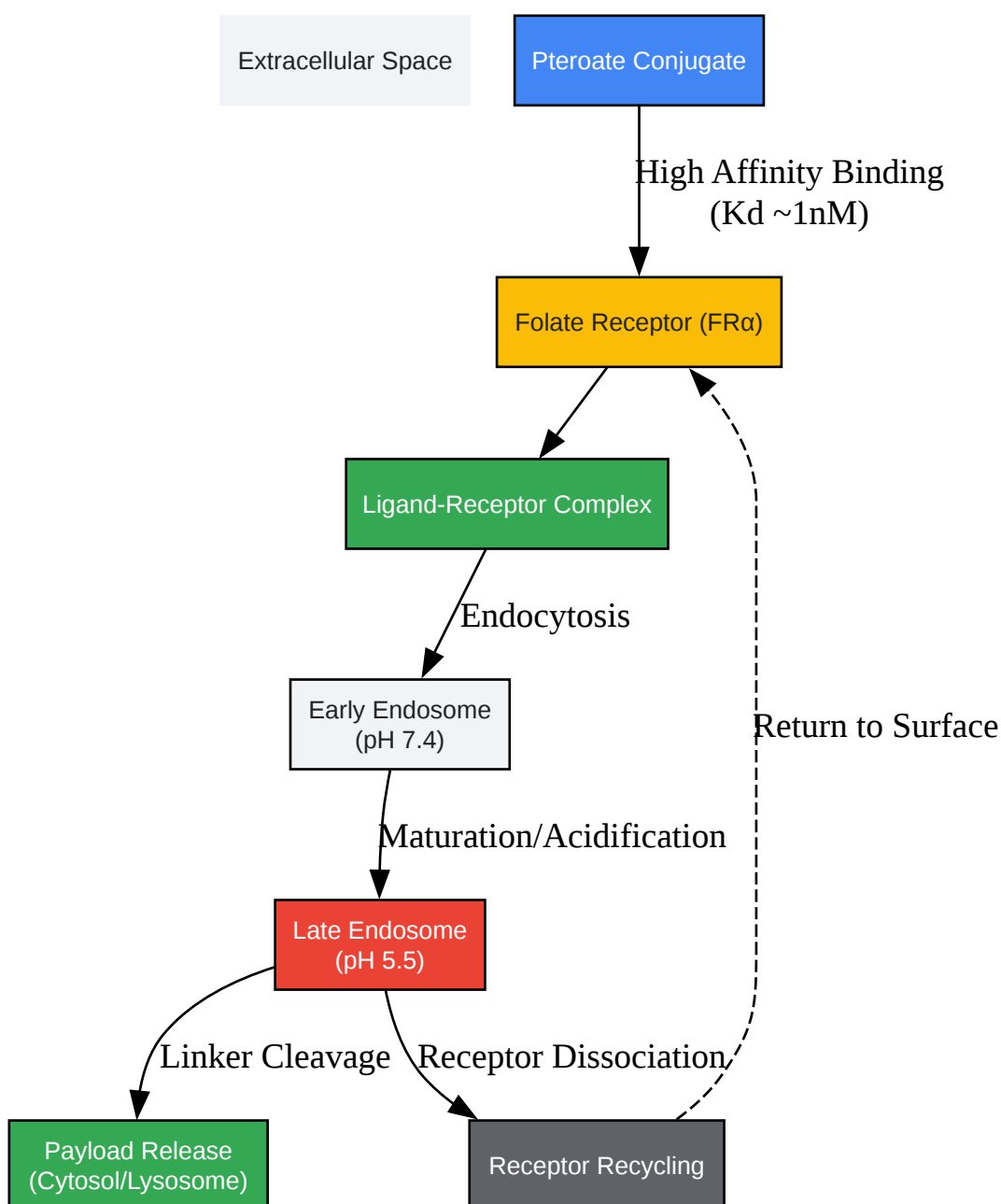
- Target: Folate Receptor alpha (FR
,
).[1]
- Binding Pocket: The pteroate moiety docks deep within the hydrophobic pocket of the FR. Unlike folic acid, pteric acid lacks the glutamate tail. Structural studies confirm that the pterin ring (present in pteric acid) is the primary driver of affinity, anchoring the ligand via hydrogen bonds and hydrophobic stacking interactions [1].
- The "Glutamate Effect": The absence of the glutamate tail in pteric acid alters the interaction at the "entrance" of the receptor pocket. This subtle difference is crucial for modulating pharmacokinetics (see Section 4).[1]

Intracellular Trafficking

- Binding: The conjugate binds to cell-surface FR
.[1]
- Invagination: The membrane invaginates to form an early endosome (pH ~7.4).
- Acidification: The endosome matures and acidifies (pH < 6.0).
- Release/Escape:

- Cleavable Linkers: If the payload is attached via a disulfide or hydrazone linker, the acidic/reducing environment triggers release.
- Recycling: The FR recycles back to the surface, while the payload is trafficked to the lysosome or cytosol.

Visualization: Cellular Uptake



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Figure 2: The receptor-mediated endocytosis pathway utilized by pteroate conjugates for intracellular drug delivery.[1][5]

Strategic Analysis: Pterioic Acid vs. Folic Acid[6][9][10][11][12][13][14][15]

Why choose **Pterioic Acid NHS ester** over the more common Folic Acid NHS ester? The decision is rarely about binding affinity and almost always about biodistribution.

Feature	Folic Acid Conjugates	Pterioic Acid Conjugates	Clinical Implication
Structure	Pterin + PABA + Glutamate	Pterin + PABA (No Glutamate)	Pteroate is smaller and more hydrophobic.[1]
Kidney Retention	High. Reabsorbed via FR in proximal tubules.[1]	Low. Significantly reduced reabsorption. [1]	Pteroates reduce renal toxicity in radiopharmaceutical applications [2].[1]
Solubility	Moderate (pH dependent).[1]	Low (requires DMSO/DMF).[1]	Pterioic acid requires stricter synthesis protocols.[1]
Binding Affinity	High ()	High ()	Minimal loss of targeting efficiency for most applications.[1]

Expert Insight: In the development of Folate-Targeted Radiopharmaceuticals (e.g.,

-folates), the high accumulation of folic acid in the kidneys is a dose-limiting factor. Pterioic acid derivatives have been shown to maintain tumor uptake while significantly lowering renal accumulation, improving the Tumor-to-Kidney ratio [2, 3].[1]

Experimental Protocol: Conjugation & Validation

Objective: Conjugate **Pterioic Acid NHS Ester** to an amine-functionalized payload (e.g.,

-PEG-Nanoparticle).

Reagents

- Ligand: **Pterioic Acid NHS Ester** (Store at -20°C or -80°C, desiccated).
- Solvent: Anhydrous DMSO or DMF (Amine-free grade).[1]
- Buffer: 0.1M Sodium Bicarbonate (), pH 8.3.
- Purification: PD-10 Desalting Column or Dialysis Cassette (MWCO dependent on payload). [1]

Step-by-Step Workflow

- Preparation of Payload: Ensure the amine-containing payload is dissolved in the Carbonate Buffer (pH 8.3).
 - Caution: Avoid Tris or Glycine buffers; they contain primary amines that will scavenge the NHS ester.
- Solubilization of Pterioic NHS Ester: Dissolve **Pterioic Acid NHS Ester** in anhydrous DMSO to a concentration of 10 mg/mL.
 - Note: This must be done immediately before use.[1] The ester hydrolyzes rapidly in moisture.
- Conjugation Reaction: Add the NHS-ester/DMSO solution to the payload solution dropwise while vortexing.
 - Stoichiometry: Use a 5–10x molar excess of Pterioic NHS ester over the available amines on the payload.
 - Solvent Ratio: Keep the final DMSO concentration < 10% (v/v) to prevent protein denaturation (if applicable).
 - Incubation: React for 1–2 hours at Room Temperature or 4°C overnight.

- Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50mM to quench unreacted NHS esters. Incubate for 15 minutes.
- Purification: Remove excess free pteronic acid and hydrolyzed byproducts using Size Exclusion Chromatography (SEC) or Dialysis against PBS (pH 7.4).

Quality Control (Self-Validating Steps)

- UV-Vis Spectroscopy: Pteronic acid has a distinct absorbance max at

and

.[1] Measure the

ratio of the purified conjugate. An increase in

relative to the native payload confirms conjugation.
- Bicinchoninic Acid (BCA) Assay: If conjugating to a protein, verify protein concentration post-purification.
- Functional Assay: Incubate conjugates with FR-positive cells (e.g., KB or HeLa cells) vs. FR-negative cells (e.g., A549). Use confocal microscopy to validate receptor-specific uptake (blocked by excess free folic acid).[1]

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